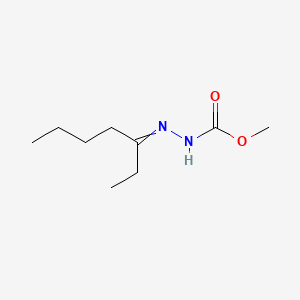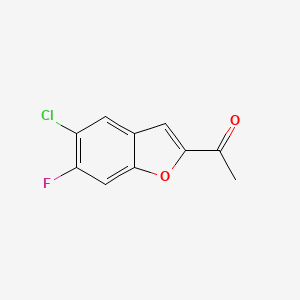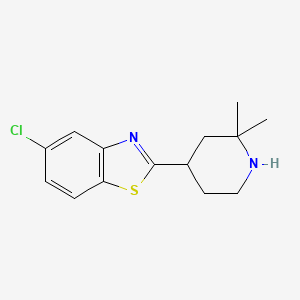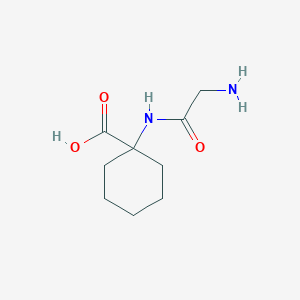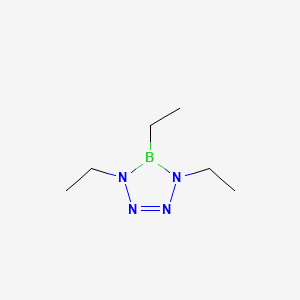
1,4,5-Triethyltetrazaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5-Triethyltetrazaborole is a heterocyclic compound that features a unique structure combining boron and nitrogen atoms within a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5-trisubstituted tetrazaboroles typically involves the cycloaddition of azides with alkynes. One common method includes the use of primary amines, 1,3-dicarbonyl compounds, and tosyl azide under metal-free conditions, promoted by acetic acid . This reaction provides a straightforward approach to obtaining fully substituted tetrazaboroles in moderate to excellent yields.
Industrial Production Methods: While specific industrial production methods for 1,4,5-triethyltetrazaborole are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The scalability of the aforementioned synthetic route makes it a viable candidate for industrial production.
化学反応の分析
Types of Reactions: 1,4,5-Triethyltetrazaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the tetrazaborole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce various substituted tetrazaboroles.
科学的研究の応用
1,4,5-Triethyltetrazaborole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which 1,4,5-triethyltetrazaborole exerts its effects involves interactions with molecular targets through its boron and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
1,2,3-Triazoles: These compounds share a similar nitrogen-rich heterocyclic structure but differ in the arrangement of nitrogen atoms.
1,2,4-Triazoles: Another class of triazoles with a different nitrogen arrangement.
Tetrazoles: Compounds with four nitrogen atoms in a five-membered ring, similar to tetrazaboroles but without boron.
Uniqueness: 1,4,5-Triethyltetrazaborole is unique due to the presence of boron within its ring structure, which imparts distinct chemical properties and reactivity compared to other nitrogen-rich heterocycles. This uniqueness makes it a valuable compound for various specialized applications.
特性
CAS番号 |
20534-04-7 |
|---|---|
分子式 |
C6H15BN4 |
分子量 |
154.02 g/mol |
IUPAC名 |
1,4,5-triethyltetrazaborole |
InChI |
InChI=1S/C6H15BN4/c1-4-7-10(5-2)8-9-11(7)6-3/h4-6H2,1-3H3 |
InChIキー |
RQTVSZPTZYCEFA-UHFFFAOYSA-N |
正規SMILES |
B1(N(N=NN1CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)
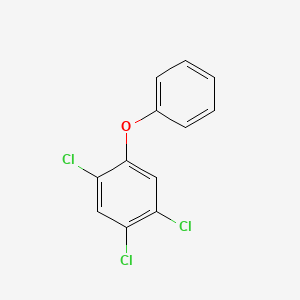

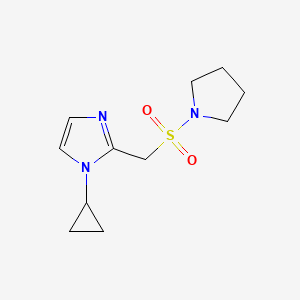
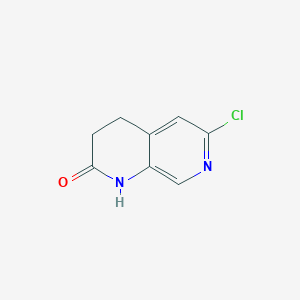
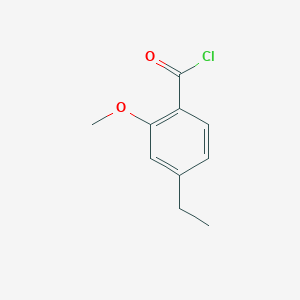
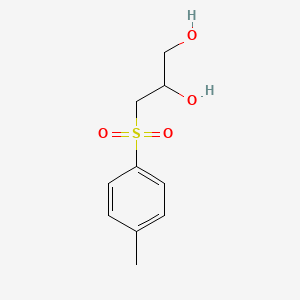
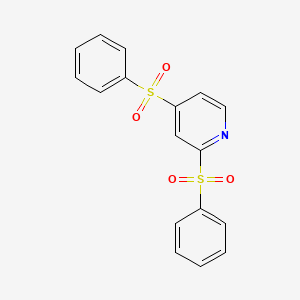
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)

